molecular formula C14H18O3 B13092928 Ethyl 2-ethyl-3-oxo-4-phenylbutanoate

Ethyl 2-ethyl-3-oxo-4-phenylbutanoate

Cat. No.: B13092928
M. Wt: 234.29 g/mol
InChI Key: IMSSDDKOLKKRAW-UHFFFAOYSA-N
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Description

Ethyl 2-ethyl-3-oxo-4-phenylbutanoate is an organic compound belonging to the class of esters. It is characterized by its molecular formula C12H14O3 and a molecular weight of 206.24 g/mol . This compound is often used as a synthetic intermediate in various chemical reactions and has applications in multiple fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-ethyl-3-oxo-4-phenylbutanoate typically involves the reaction of ethyl acetoacetate with phenylacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like tetrahydrofuran at a temperature range of 5°C to 20°C . The product is then purified through extraction and evaporation processes.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethyl-3-oxo-4-phenylbutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-ethyl-3-oxo-4-phenylbutanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-ethyl-3-oxo-4-phenylbutanoate involves its interaction with specific molecular targets and pathways. In biological systems, it can act as a substrate for enzymes, leading to the formation of various metabolites. The compound’s ester group is susceptible to hydrolysis, resulting in the release of active intermediates that participate in further biochemical reactions .

Comparison with Similar Compounds

Ethyl 2-ethyl-3-oxo-4-phenylbutanoate can be compared with other similar compounds such as:

  • Ethyl 3-oxo-4-phenylbutanoate
  • Ethyl 2-oxo-4-phenylbutanoate
  • Ethyl 2-oxo-4-phenylbutyrate

These compounds share similar structural features but differ in their specific functional groups and reactivity. This compound is unique due to the presence of an additional ethyl group, which influences its chemical behavior and applications .

Properties

Molecular Formula

C14H18O3

Molecular Weight

234.29 g/mol

IUPAC Name

ethyl 2-ethyl-3-oxo-4-phenylbutanoate

InChI

InChI=1S/C14H18O3/c1-3-12(14(16)17-4-2)13(15)10-11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3

InChI Key

IMSSDDKOLKKRAW-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)CC1=CC=CC=C1)C(=O)OCC

Origin of Product

United States

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